molecular formula C₁₄H₂₂O B1147207 1-Acetyl-3,5-dimethyl Adamantane CAS No. 40430-57-7

1-Acetyl-3,5-dimethyl Adamantane

Cat. No.: B1147207
CAS No.: 40430-57-7
M. Wt: 206.32
InChI Key:
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Description

1-Acetyl-3,5-dimethyl Adamantane, also known as this compound, is a useful research compound. Its molecular formula is C₁₄H₂₂O and its molecular weight is 206.32. The purity is usually 95%.
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Scientific Research Applications

Affinity for σ Binding Site in Human Frontal Cortex 1-Amino-3,5-dimethyl-adamantane and its derivatives, including 1-acetyl-3,5-dimethyl adamantane, have been studied for their affinity to compete with 3H-pentazocine in homogenates of post-mortem human frontal cortex. The research suggests that these compounds, at therapeutic concentrations, may not interact with the σ binding site, highlighting their potential specificities and applications in neuroscience (Kornhuber, Schoppmeyer, & Riederer, 1993).

In Vitro Characterization of Adamantane Derivatives A study conducted in vitro evaluated the effect of adamantane derivatives, including this compound, on NMDA receptors expressed in cortical neuron cultures. The results indicate that these derivatives reduce NMDA-evoked currents, suggesting their potential in treating neurodegenerative disorders (Losi et al., 2006).

Synthesis and Characterization for Polymer Applications In the field of material science, this compound has been utilized in the synthesis of novel polyimides. These polyimides, derived from adamantane-containing diamines, exhibit high glass transition temperatures, excellent optical transparency, and optimal thermal and mechanical properties, making them suitable for optical and optoelectronic applications (Miao et al., 2020).

Biocatalytic Oxidation of Adamantane Frameworks Another study explored the use of ester protecting groups and the modification of amine to amide for more efficient and selective biocatalytic oxidation of adamantane frameworks. This research highlights the versatility of this compound in biochemical applications (Sarkar et al., 2016).

Safety and Hazards

While specific safety data for 1-Acetyl-3,5-dimethyl Adamantane was not found, it’s generally recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and to use personal protective equipment .

Future Directions

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . This suggests a promising future for the study and application of 1-Acetyl-3,5-dimethyl Adamantane and similar compounds.

Properties

IUPAC Name

1-(3,5-dimethyl-1-adamantyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O/c1-10(15)14-6-11-4-12(2,8-14)7-13(3,5-11)9-14/h11H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYLDWXYQFICXKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C12CC3CC(C1)(CC(C3)(C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Except that the amount of N-hydroxyphthalimide was changed to 0.6 mmol, the procedure of Example 9 was repeated to give 1-acetyl-3,5-dimethyladamantane (yield 32%, selectivity 54%), 1,3-diacetyl-5,7-dimethyladamantane (yield 2%, selectivity 3%), 1-acetyl-3,5-dimethyl-7-adamantanol (yield %, selectivity 2%), 1,3-dimethyl-5-adamantanol (yield 7%, selectivity 12%), and 1,3-dimethyl-4-adamantanone (yield 5%, selectivity 8%), at a conversion rate from 1,3-dimethyladamantane of 59%.
Name
1-acetyl-3,5-dimethyl-7-adamantanol
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Synthesis routes and methods II

Procedure details

The procedure of Example 7 was repeated, except that a mixture further comprising 0.3 mmol of N-hydroxyphthalimide in addition to the 1,3-dimethyladamantane, biacetyl, cobalt(II) acetate, and acetic acid was subjected to the reaction. As a result, 1-acetyl-3,5-dimethyladamantane (yield 19%, selectivity 53%), 1,3-diacetyl-5,7-dimethyladamantane (trace), 1-acetyl-3,5-dimethyl-7-adamantanol (trace), 1,3-dimethyl-5-adamantanol (yield 7%, selectivity 19%), and 1,3-dimethyl-4-adamantanone (yield 3%, selectivity 8%) were formed, at a conversion rate from 1,3-dimethyladamantane of 36%.
Name
1,3-diacetyl-5,7-dimethyladamantane
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1-acetyl-3,5-dimethyl-7-adamantanol
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0.3 mmol
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cobalt(II) acetate
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Synthesis routes and methods III

Procedure details

A mixture of 3 mmol of 1,3-dimethyladamantane, 18 mmol of biacetyl, 0.3 mmol of N-hydroxyphthalimide, 0.015 mmol of cobalt (II) acetate, and 3 ml of acetic acid was stirred at 75° C. under an oxygen atmosphere (1 atm) for 8 hours. Products in the reaction mixture were found, by gas chromatographic analysis, to be 1-acetyl-3,5-dimethyladamantane (yield 58%), and 1-acetyl-3,5-dimethyl-7-adamantanol (yield 22%) at a conversion rate of 1,3-dimethyladamantane of 94%.
Quantity
3 mmol
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18 mmol
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reactant
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0.3 mmol
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reactant
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cobalt (II) acetate
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0.015 mmol
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3 mL
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solvent
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Synthesis routes and methods IV

Procedure details

A mixture of 3 mmol of 1,3-dimethyladamantane, 18 mmol of biacetyl, 0.015 mmol of cobalt (II) acetate, and 3 ml of acetic acid was stirred at 60° C. under an oxygen atmosphere (1 atm) for 4 hours. Gas chromatographic analysis of products in the reaction mixture revealed that 1,3-dimethyladamantane was converted, at a rate of 93%, to 1-acetyl-3,5-dimethyladamantane (yield 40%), 1,3-diacetyl-5,7-dimethyladamantane (yield 15%), 1-acetyl-3,5-d-methyl-7-adamantanol (yield 5%), 1,3-dimethyl-5-adamantanol (yield 6%), and 1,3-dimethyl-4-adamantanone (yield 4%).
Quantity
3 mmol
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18 mmol
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3 mL
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cobalt (II) acetate
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0.015 mmol
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0 (± 1) mol
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reactant
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Synthesis routes and methods V

Procedure details

Except that the amount of biacetyl was changed to 18 mmol, the procedure of Example 8 was repeated to give 1-acetyl-3,5-dimethyladamantane (yield 18%, selectivity 29%), 1,3-diacetyl-5,7-dimethyladamantane (trace), 1-acetyl-3,5-dimethyl-7-adamantanol (yield 2%, selectivity 3%), 1,3-dimethyl-5-adamantanol (yield 24%, selectivity 38%), and 1,3-dimethyl-4-adamantanone (yield 5%, selectivity 38%), at a conversion rate from 1,3-dimethyladamantane of 63%.
Name
1,3-diacetyl-5,7-dimethyladamantane
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Q & A

Q1: What is the significance of 1-acetyl-3,5-dimethyl adamantane in the synthesis of memantine hydrochloride?

A1: this compound serves as a crucial intermediate in the synthesis of memantine hydrochloride. The provided research paper describes a method where 1-bromo-3,5-dimethyl adamantane undergoes a Ritter reaction with acetonitrile in concentrated sulfuric acid to yield this compound. [] This compound is then further hydrolyzed and acidified to ultimately produce memantine hydrochloride.

Q2: Are there any advantages to the described synthetic route involving this compound for industrial production?

A2: Yes, the research highlights a few advantages of this specific synthetic route. Firstly, monitoring color change during the acetylamino temperature process helps control the exothermic reaction and minimize risks associated with uncontrolled heat generation. [] Secondly, the use of ethyl acetate or dichloromethane for extraction offers a less toxic alternative compared to traditionally used solvents like benzene or chloroform. [] Finally, recrystallization from isopropyl alcohol, ethanol, or ethyl acetate mixtures again avoids the use of more toxic chloroform. [] These modifications contribute to a safer and potentially more environmentally friendly industrial process.

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